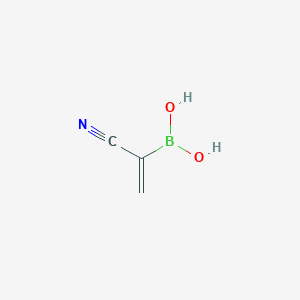

(1-Cyanoethenyl)boronic acid

説明

特性

CAS番号 |

916673-45-5 |

|---|---|

分子式 |

C3H4BNO2 |

分子量 |

96.88 g/mol |

IUPAC名 |

1-cyanoethenylboronic acid |

InChI |

InChI=1S/C3H4BNO2/c1-3(2-5)4(6)7/h6-7H,1H2 |

InChIキー |

GPKRMUDXARMOLN-UHFFFAOYSA-N |

正規SMILES |

B(C(=C)C#N)(O)O |

製品の起源 |

United States |

Mechanistic Investigations of 1 Cyanoethenyl Boronic Acid Reactivity

Fundamental Reaction Pathways and Transition States

The reactivity of (1-cyanoethenyl)boronic acid is governed by the fundamental properties of its boronic acid moiety. This includes its Lewis acidic nature, its ability to form reversible covalent bonds with hydroxyl groups, and the critical role of the corresponding boronate anion in various chemical transformations.

(1-Cyanoethenyl)boronic acid, like all boronic acids, functions as a Lewis acid. wikipedia.org This acidity arises from the electronic structure of the boron atom, which is sp²-hybridized and possesses a vacant p-orbital, making it electron-deficient. wiley-vch.de A Lewis acid is defined as a chemical species capable of accepting an electron pair from a Lewis base to form a Lewis adduct. wikipedia.org In the case of (1-cyanoethenyl)boronic acid, the boron atom can accept a lone pair of electrons from a Lewis base, such as a hydroxide (B78521) ion (OH⁻) or an amine. aablocks.comlibretexts.org

This interaction leads to the formation of a coordinate or dative bond, resulting in a change in the boron's geometry and hybridization. libretexts.org Upon complexation with a Lewis base, the boron center transitions from a trigonal planar, sp²-hybridized state to a tetrahedral, sp³-hybridized state. wiley-vch.deaablocks.com This process forms a tetrahedral boronate complex, often referred to as an "ate" complex. sigmaaldrich.com The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is highly dependent on the pH of the solution. aablocks.com While boronic acids are generally considered weak Lewis acids, their ability to form these stable tetrahedral adducts is a cornerstone of their reactivity. wiley-vch.denih.gov The electron-withdrawing nature of the 1-cyanoethenyl group is expected to increase the Lewis acidity of the boron center compared to simple alkyl or aryl boronic acids.

A defining characteristic of boronic acids, including (1-cyanoethenyl)boronic acid, is their capacity to form reversible covalent complexes with compounds containing vicinal diols (1,2-diols) or other suitably positioned hydroxyl groups. wikipedia.org This reaction involves a condensation between the boronic acid and the diol to form a cyclic boronate ester, typically a five- or six-membered ring. csic.esresearchgate.net This process is an equilibrium that involves multiple species, as both the neutral trigonal boronic acid (R-B(OH)₂) and the anionic tetrahedral boronate [R-B(OH)₃]⁻ can react with the diol. aablocks.comresearchgate.net

The formation of the boronate ester results in a change of the boron atom's geometry from trigonal to tetrahedral. researchgate.net The stability and formation rate of these esters are significantly influenced by several factors, including the pH of the medium, the pKa of the specific boronic acid, and the structure of the diol. csic.esresearchgate.net The equilibrium generally favors ester formation in basic aqueous media where the concentration of the reactive boronate anion is higher. aablocks.comcsic.es This reversible covalent interaction is the basis for the use of boronic acids in sensors for saccharides and other diol-containing biomolecules. wikipedia.org

Table 1: Equilibrium Species in the Reaction of (1-Cyanoethenyl)boronic acid with a Vicinal Diol

| Boron Species | Hybridization | Geometry | Reactant | Product |

| Neutral Boronic Acid | sp² | Trigonal Planar | Diol | Trigonal Boronate Ester |

| Anionic Boronate | sp³ | Tetrahedral | Diol | Tetrahedral Boronate Ester |

The formation of the boronate anion, [R-B(OH)₃]⁻, through the reaction of the boronic acid with a hydroxide ion or other base, is a critical step that significantly influences reaction kinetics and equilibria. aablocks.com In aqueous solution, the neutral boronic acid exists in a pH-dependent equilibrium with its conjugate base, the tetrahedral boronate anion. aablocks.com This boronate species is generally more nucleophilic and reactive than the neutral trigonal boronic acid. aablocks.comcsic.es

Carbon-Boron Bond Transformations

The carbon-boron (C-B) bond in (1-cyanoethenyl)boronic acid is the site of key transformations, most notably in cross-coupling reactions where it is replaced by a new carbon-carbon bond, and in decomposition pathways like protodeboronation where it is cleaved.

Transmetallation is the pivotal step in the catalytic cycle of transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, where the organic moiety is transferred from the boron atom to the metal center. rsc.orgyonedalabs.com For (1-cyanoethenyl)boronic acid, this involves the transfer of the 1-cyanoethenyl group to a palladium(II) complex. rsc.org This process does not occur with the neutral boronic acid alone; activation by a base is required to generate a more nucleophilic organoboron species. organic-chemistry.org This activation enhances the polarization of the C-B bond, facilitating the transfer of the organic group. organic-chemistry.org

Two primary mechanistic pathways for transmetallation are commonly proposed:

The Oxo-Palladium Pathway: A palladium-hydroxo complex, LₙPd(R')(OH), formed by the reaction of the initial palladium complex with the base, reacts with the neutral boronic acid, R-B(OH)₂. This leads to a Pd-O-B intermediate which then undergoes rearrangement to transfer the organic group to palladium. nih.gov

The Boronate Pathway: The boronic acid first reacts with the base to form an anionic tetrahedral boronate, [R-B(OH)₃]⁻. This activated boronate complex then reacts directly with the palladium(II) halide complex, LₙPd(R')(X), displacing the halide and transferring the organic group. nih.gov

Recent studies suggest that the dominant pathway can depend on specific reaction conditions, such as the solvent system and the presence of phase-transfer catalysts. nih.gov Regardless of the precise path, the formation of a boronate "ate" complex is central to increasing the nucleophilicity of the 1-cyanoethenyl group, making its transfer to the electrophilic palladium(II) center favorable. sigmaaldrich.com

Table 2: Comparison of Proposed Transmetallation Pathways in Suzuki-Miyaura Coupling

| Pathway | Key Boron Species | Key Palladium Species | Initial Interaction |

| Oxo-Palladium Pathway | Neutral Boronic Acid (R-B(OH)₂) | Organopalladium Hydroxide (LₙPd(R')OH) | Reaction between Pd-OH and B(OH)₂ |

| Boronate Pathway | Anionic Boronate ([R-B(OH)₃]⁻) | Organopalladium Halide (LₙPd(R')X) | Reaction between anionic boronate and Pd-X |

Protodeboronation is a significant undesired side reaction in processes utilizing boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The propensity of (1-cyanoethenyl)boronic acid to undergo this decomposition is dependent on various factors, primarily the reaction conditions and the electronic nature of the vinyl substituent. wikipedia.org

The stability of the C–B bond is highly influenced by pH. nih.govljmu.ac.uk Several mechanistic pathways for protodeboronation exist:

Acid-Catalyzed Pathway: At low pH, the reaction can proceed via electrophilic substitution of the boron group by a proton. ljmu.ac.uk

Base-Catalyzed Pathway: At high pH, protodeboronation often proceeds via the hydrolysis of the more reactive boronate anion, [R-B(OH)₃]⁻. nih.govljmu.ac.uk

Dissociative Mechanism: For boronic acids bearing strong electron-withdrawing substituents, such as the cyano group in (1-cyanoethenyl)boronic acid, a competing pathway can involve the formation of a transient vinyl anion. wikipedia.org This pathway is often stabilized under acidic conditions, which contrasts with the base-catalyzed pathway common for many arylboronic acids. wikipedia.org

The presence of the electron-withdrawing cyano group makes the C-B bond in (1-cyanoethenyl)boronic acid particularly susceptible to nucleophilic attack and subsequent protolytic cleavage. Strategies to mitigate this decomposition in cross-coupling reactions include the use of boronic esters (e.g., MIDA esters or pinacol (B44631) esters) which act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions. sigmaaldrich.comwikipedia.orged.ac.uk

Table 3: Factors Influencing the Stability and Protodeboronation of (1-Cyanoethenyl)boronic acid

| Factor | Influence on Stability | Rationale |

| Low pH (Acidic) | Can decrease stability | Promotes acid-catalyzed protodeboronation and may stabilize a transient vinyl anion intermediate due to the electron-withdrawing cyano group. wikipedia.orgljmu.ac.uk |

| High pH (Basic) | Decreases stability | Increases the concentration of the boronate anion, which is often more susceptible to base-catalyzed protodeboronation. nih.gov |

| Electron-Withdrawing Group (CN) | Decreases stability | Polarizes the C-B bond, making the carbon atom more susceptible to protonolysis and potentially enabling a dissociative pathway. wikipedia.org |

| High Temperature | Decreases stability | Increases the rate of decomposition reactions. ljmu.ac.uk |

| Use of Boronate Esters | Increases stability in situ | Provides a "slow release" of the reactive boronic acid, minimizing its concentration and thus the rate of the undesired protodeboronation side reaction. ed.ac.uk |

Protodeboronation Pathways and Factors Influencing Stability

Acid-Catalyzed Protodeboronation

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for organoboronic acids. wikipedia.org In acidic aqueous media, the protodeboronation of vinylboronic acids like (1-cyanoethenyl)boronic acid is generally a slow process. ed.ac.ukacs.org The mechanism of acid-catalyzed protodeboronation for arylboronic acids was first extensively studied by Kuivila in the 1960s. wikipedia.org These studies identified a specific acid-catalyzed pathway (k1) that involves the electrophilic substitution of the boron group by a proton. ed.ac.ukljmu.ac.uk This process is dependent on the reaction between the boronic acid and a protic acid. wikipedia.org For simple non-basic boronic acids, this typically involves a pre-equilibrium protonation of the boronic acid, followed by a rate-determining cleavage of the C-B bond. wikipedia.org However, vinyl boronic acids exhibit very slow rates of protodeboronation under these conditions. ed.ac.ukacs.org The presence of electron-withdrawing groups, such as the cyano group in (1-cyanoethenyl)boronic acid, generally attenuates the rate of acid-catalyzed protodeboronation. ed.ac.uk

Base-Catalyzed Protodeboronation

The base-catalyzed protodeboronation of boronic acids is a well-documented phenomenon, particularly relevant in the context of Suzuki-Miyaura cross-coupling reactions which are typically performed under basic conditions. ed.ac.ukrsc.org This process generally proceeds through the formation of a more reactive boronate anion ([R-B(OH)3]⁻). ed.ac.uked.ac.uk The formation of this tetrahedral boronate species from the trigonal boronic acid is a result of a pre-equilibrium with hydroxide ions. wikipedia.org The subsequent rate-limiting step is often the reaction of the boronate with water, which acts as the proton source. wikipedia.org For many arylboronic acids, the rate of protodeboronation is fastest at high pH due to the increased concentration of the reactive boronate anion. ed.ac.uk However, detailed pH-rate profiles have revealed more complex behaviors, including self- and auto-catalysis, especially when the pH is near the pKa of the boronic acid. ed.ac.uknih.gov In such cases, the neutral boronic acid can catalyze the protodeboronation of the boronate anion. nih.gov Vinyl boronic acids, including presumably (1-cyanoethenyl)boronic acid, are noted to undergo very slow protodeboronation. ed.ac.ukacs.org

Uncatalyzed Hydrolytic Pathways

In addition to acid- and base-catalyzed pathways, the direct reaction of a boronic acid with water can also lead to protodeboronation, although this is often a minor pathway. ljmu.ac.uk For many boronic acids, an uncatalyzed pathway involving the direct reaction with water (k4) has been considered in kinetic models, but its contribution is often negligible compared to the catalyzed routes, especially for arylboronic acids. ed.ac.ukljmu.ac.uk Studies on a variety of boronic acids have shown that the rates of protodeboronation are highly dependent on the pH of the medium, with rate maxima varying over several orders of magnitude. ed.ac.ukacs.org This suggests that uncatalyzed hydrolysis is generally not the dominant mechanism for the decomposition of most boronic acids under typical aqueous conditions. The stability of vinyl boronic acids towards protodeboronation suggests that the uncatalyzed hydrolytic pathway is also very slow for these compounds. ed.ac.ukacs.org

Influence of Electronic and Steric Effects on Protodeboronation Rates

The rate of protodeboronation is significantly influenced by both electronic and steric factors of the organic substituent on the boronic acid. ed.ac.ukresearchgate.net

Electronic Effects:

Electron-withdrawing groups , such as the cyano group in (1-cyanoethenyl)boronic acid, generally decrease the rate of acid-catalyzed protodeboronation. ed.ac.uk This is because they destabilize the transition state for electrophilic attack by a proton.

In base-catalyzed protodeboronation, the effect of substituents is more complex. The initial formation of the boronate anion is favored by electron-withdrawing groups, but the subsequent C-B bond cleavage has opposing electronic demands. rsc.org For some highly electron-deficient arylboronic acids, a pathway involving a transient aryl anionoid has been proposed. nih.gov

Steric Effects:

Ortho-substituents on arylboronic acids can significantly accelerate base-catalyzed protodeboronation. core.ac.uk This is attributed to steric hindrance that can favor the cleavage of the C-B bond.

For vinylboronic acids, the steric environment around the carbon-boron bond also plays a role, although it is generally less hindered than in many aryl systems. The planarity of the vinyl group influences its interaction with the solvent and catalytic species.

Metal-Free Carbon-Carbon Bond Forming Mechanisms

Reactions with Diazo Compounds and N-Sulfonylhydrazones

Metal-free cross-coupling reactions between organoboron compounds and diazo compounds or their precursors, N-sulfonylhydrazones, have emerged as a powerful tool for carbon-carbon bond formation. uniovi.esnih.gov These reactions typically proceed through the formation of a reactive diazo species in situ, which then couples with the boronic acid. nih.govcore.ac.uk The reaction of a diazo compound with a boronic acid leads to the formation of a new boronic acid intermediate. core.ac.uk This process has been successfully applied to a variety of boronic acids, including those with alkenyl substituents. uniovi.es

The use of N-sulfonylhydrazones as diazo precursors offers a convenient and often milder alternative to handling potentially unstable diazo compounds directly. researchgate.net The reaction can be initiated by heat or, in some cases, photochemically. nih.govresearchgate.net The scope of these reactions is broad, tolerating a range of functional groups on both the boronic acid and the N-sulfonylhydrazone. researchgate.net For instance, the coupling of N-tosylhydrazones with alkenylboronic acids has been demonstrated to proceed stereoselectively without the need for a metal catalyst. uniovi.es

Table 1: Examples of Metal-Free Coupling Reactions

| Boronic Acid Partner | Diazo/Hydrazone Partner | Product Type | Reference |

|---|---|---|---|

| Alkenylboronic acids | Cyclic N-tosylhydrazones | Fused bicyclic structures | uniovi.es |

| Arylboronic acids | Diazo compounds | Aryl-alkyl coupled products | nih.gov |

| Alkylboronic acids | N-tosylhydrazones of aromatic aldehydes/ketones | Alkyl-aryl coupled products | researchgate.net |

| Arylboronic acids | N-tosylhydrazones of aliphatic ketones | Aryl-alkyl coupled products | researchgate.net |

Computational and Theoretical Studies of 1 Cyanoethenyl Boronic Acid

Quantum Mechanical and Density Functional Theory (DFT) Investigations

No dedicated Quantum Mechanical or Density Functional Theory (DFT) investigations specifically modeling (1-Cyanoethenyl)boronic acid were identified. DFT studies have been successfully applied to other boronic acid derivatives to understand their structure, spectroscopy, and reactive properties, but these have not been extended to the target molecule nih.gov.

Electronic Structure and Bonding Analysis

There are no specific studies detailing the electronic structure or bonding analysis of (1-Cyanoethenyl)boronic acid. Such an analysis would typically involve the calculation of molecular orbitals (HOMO/LUMO), charge distribution, and bond orders to understand the influence of the electron-withdrawing cyano group on the vinyl boronic acid moiety.

Conformational Analysis and Solvent Effects

A conformational analysis of (1-Cyanoethenyl)boronic acid, which would identify stable conformers (e.g., cis/trans isomers) and the energetic barriers between them, has not been reported nih.gov. Furthermore, no studies were found that computationally model the effect of different solvents on its conformational preferences or stability.

Reaction Mechanism Elucidation via Transition State Calculations

No computational studies elucidating the reaction mechanisms involving (1-Cyanoethenyl)boronic acid through transition state calculations were found. Theoretical investigations are often used to map the potential energy surfaces of reactions such as cycloadditions, Suzuki-Miyaura coupling, or protodeboronation, but this has not been applied specifically to this compound.

Intermolecular Interactions and Solid-State Structures

No published research was found describing the theoretical or experimental analysis of intermolecular interactions or the solid-state crystal structure of (1-Cyanoethenyl)boronic acid. Such studies would provide insight into hydrogen bonding patterns and crystal packing.

Mechanistic Modeling and Kinetic Predictions

Specific mechanistic modeling or kinetic predictions for reactions involving (1-Cyanoethenyl)boronic acid are absent from the scientific literature. While kinetic studies and pH-rate profiles have been determined for a range of other boronic acids, this specific molecule has not been included in those analyses acs.org.

Spectroscopic Feature Predictions (e.g., Vibrational Frequencies, NEXAFS)

Vibrational Frequencies:

Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. These predictions are crucial for identifying characteristic vibrational modes associated with specific functional groups. For (1-Cyanoethenyl)boronic acid, the following vibrational modes would be of particular interest:

O-H stretch: The hydroxyl groups of the boronic acid moiety will exhibit a characteristic stretching vibration. In computational studies of other boronic acids, these O-H stretching frequencies are predicted to appear in the region of 3600-3700 cm⁻¹.

C≡N stretch: The nitrile group is expected to show a strong, sharp absorption band in the infrared spectrum. The position of this band is sensitive to the electronic environment but is typically predicted in the 2200-2300 cm⁻¹ range.

C=C stretch: The carbon-carbon double bond of the ethenyl group will have a characteristic stretching frequency, generally predicted to be in the 1600-1680 cm⁻¹ region.

B-O stretch: The boron-oxygen single bonds of the boronic acid group are also associated with specific vibrational modes. Theoretical studies on various boronic acid-containing compounds have assigned B-O stretching vibrations in the 1300-1400 cm⁻¹ range.

B-C stretch: The bond connecting the boron atom to the ethenyl group will also have a characteristic stretching frequency, which can provide information about the bond strength and conjugation.

It is important to note that the exact positions of these predicted vibrational frequencies can be influenced by the computational method and basis set employed, as well as by intermolecular interactions such as hydrogen bonding in the solid state. Anharmonic frequency calculations can provide more accurate predictions that are closer to experimental values. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua

Predicted Vibrational Frequencies for (1-Cyanoethenyl)boronic acid Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3600-3700 |

| C≡N | Stretching | 2200-2300 |

| C=C | Stretching | 1600-1680 |

Near Edge X-ray Absorption Fine Structure (NEXAFS):

NEXAFS spectroscopy is a powerful technique for probing the unoccupied electronic states and local bonding environment of specific elements. Theoretical calculations can predict NEXAFS spectra by computing the transition energies from core-level electrons (e.g., C 1s, N 1s, O 1s, B 1s) to unoccupied molecular orbitals.

For (1-Cyanoethenyl)boronic acid, NEXAFS studies would be particularly insightful for understanding the electronic structure of the molecule. Key features in the predicted NEXAFS spectra would include:

C 1s Edge: The carbon K-edge spectrum would exhibit distinct resonances corresponding to transitions to π* orbitals of the C=C and C≡N bonds, as well as to σ* orbitals. The energies and intensities of these transitions provide information about the orientation and electronic properties of the ethenyl and cyano groups.

N 1s Edge: The nitrogen K-edge spectrum would be dominated by a strong π* resonance associated with the C≡N triple bond.

B 1s Edge: The boron K-edge spectrum would reveal information about the local symmetry and bonding of the boron atom within the boronic acid group, with transitions to unoccupied p-orbitals being prominent.

While specific theoretical NEXAFS studies on (1-Cyanoethenyl)boronic acid are not prevalent, computational approaches have been successfully applied to other organic molecules containing similar functional groups, providing a reliable framework for predicting its NEXAFS spectra. researchgate.netresearchgate.net

Machine Learning Approaches in Boronic Acid Reactivity Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry for predicting reaction outcomes, including yields and regioselectivity. Boronic acids, as a versatile class of reagents in organic synthesis, have been a key focus of these predictive modeling efforts. While not exclusively centered on (1-Cyanoethenyl)boronic acid, these studies provide a general framework for understanding how its reactivity in various chemical transformations can be predicted.

Machine learning models for boronic acid reactivity are typically trained on large datasets of chemical reactions, often sourced from high-throughput experimentation (HTE) or the chemical literature. These models learn complex relationships between the structures of the reactants, the reaction conditions, and the resulting product yield or selectivity.

Key Applications and Findings:

Predicting Reaction Yields: ML models have been successfully developed to predict the yields of common cross-coupling reactions involving boronic acids, such as the Suzuki-Miyaura coupling. researchgate.net These models utilize molecular descriptors that encode the structural and electronic features of the boronic acid and its reaction partners. By learning from known reaction outcomes, these models can then predict the yield for new, unseen combinations of reactants. researchgate.netgithub.com

Understanding Reactivity Trends: Machine learning can identify the key molecular features that govern the reactivity of boronic acids. For instance, models can learn that certain electronic or steric properties of the boronic acid have a significant impact on the reaction outcome. This can provide valuable insights for chemists in designing new reactions and optimizing existing ones.

Generalization Across Reaction Types: Researchers are working on developing more generalized ML models that can predict the outcomes of a wider range of reactions involving boronic acids, not just a single reaction type. nih.govacs.org This involves training models on diverse datasets that encompass various coupling partners and reaction conditions.

Methodologies:

A variety of machine learning algorithms are employed for predicting boronic acid reactivity, including:

Random Forests

Gradient Boosting Machines

Neural Networks

The input to these models typically consists of "fingerprints" or "descriptors" that represent the molecular structures in a numerical format. These can include information about the atoms, bonds, and three-dimensional shape of the molecules.

The development of robust machine learning models holds the promise of accelerating the discovery and optimization of chemical reactions involving boronic acids like (1-Cyanoethenyl)boronic acid, enabling more efficient and predictable synthesis of complex molecules. nih.gov

Spectroscopic Characterization Techniques for 1 Cyanoethenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the atomic connectivity and chemical environment within a molecule. For organoboron compounds like (1-Cyanoethenyl)boronic acid, NMR experiments targeting various nuclei, particularly ¹¹B, ¹H, and ¹³C, are employed.

¹¹B NMR for Boron Environment Analysis

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the preferred nucleus for analysis due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. nsf.govnih.gov ¹¹B NMR spectroscopy is exceptionally sensitive to the coordination number and geometry of the boron atom. nsf.gov

The chemical shift (δ) in a ¹¹B NMR spectrum provides a direct indication of the boron atom's hybridization state. nih.gov

Trigonal Planar (sp²-hybridized) Boron: Typically found in boronic acids and their esters, this environment gives rise to broad signals in the downfield region of the spectrum, generally between δ 18 and δ 35 ppm. researchgate.netsdsu.edu The cyclic anhydrides of boronic acids, known as boroxines, also fall in this range, often at slightly lower fields (~33 ppm) than the corresponding acids (~30 ppm). sdsu.edu

Tetrahedral (sp³-hybridized) Boron: This environment, formed by the coordination of a Lewis base (like a solvent molecule or an amine) to the boron center or in boronate anions, results in sharper signals at higher fields, typically between δ 2 and δ 15 ppm. nih.govresearchgate.net

For (1-Cyanoethenyl)boronic acid, the ¹¹B NMR spectrum is expected to show a single broad resonance characteristic of an sp²-hybridized boron atom. The precise chemical shift can be influenced by solvent, concentration, and pH, which affects the equilibrium between the neutral boronic acid and the tetrahedral boronate anion. nsf.gov This technique is, therefore, a powerful tool for studying the Lewis acidity and binding interactions of the boronic acid moiety. nsf.govresearchgate.net

Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boron Environments

| Boron Species | Hybridization | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Boronic Acids | sp² | 27 - 33 |

| Boronate Esters (Acyclic) | sp² | 28 - 35 |

| Boronate Esters (Cyclic, e.g., pinacol) | sp² | 30 - 35 |

| Boroxines ((RBO)₃) | sp² | 30 - 36 |

| Tetrahedral Boronate Anions | sp³ | 2 - 15 |

| Amine-Coordinated Boronates | sp³ | 5 - 14 |

Data compiled from references nih.govresearchgate.netsdsu.edu.

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopies provide comprehensive information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iq By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration, the complete structure of (1-Cyanoethenyl)boronic acid and its derivatives can be confirmed.

¹H NMR Spectroscopy:

Vinyl Protons: The two protons on the double bond (ethenyl group) are chemically distinct. They are expected to appear as doublets in the vinyl region of the spectrum (typically δ 5.5-7.5 ppm). The coupling constant between them (J-coupling) would be characteristic of their geometric relationship (cis or trans).

-OH Protons: The two protons of the boronic acid's hydroxyl groups (-B(OH)₂) typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy:

Vinyl Carbons: The two carbons of the C=C double bond will give distinct signals in the olefinic region (typically δ 100-150 ppm). The carbon directly attached to the boron atom will show broadening due to quadrupolar relaxation of the attached boron nucleus. rsc.org In some cases, this signal may be difficult to observe. rsc.org

Cyano Carbon: The carbon of the nitrile group (-C≡N) is expected to appear in a characteristic region (typically δ 115-125 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by establishing H-H and C-H correlations, respectively. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for (1-Cyanoethenyl)boronic Acid

| Group | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| Ethenyl | ¹H | 5.5 - 7.5 | Doublet |

| Boronic Acid | ¹H | Variable (e.g., 4.0 - 8.0) | Broad Singlet |

| Ethenyl (C-B) | ¹³C | 120 - 150 (often broad) | Singlet |

| Ethenyl (C-CN) | ¹³C | 100 - 130 | Singlet |

| Cyano | ¹³C | 115 - 125 | Singlet |

Ranges are estimates based on general principles and data for similar structures. rsc.orgresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. covalentmetrology.com These techniques are complementary and highly effective for identifying the specific functional groups present in (1-Cyanoethenyl)boronic acid. mt.com

Key Functional Group Vibrations:

Cyano Group (-C≡N): The C≡N triple bond stretch is a strong, sharp band that appears in a relatively clear region of the spectrum, typically between 2200 and 2260 cm⁻¹. researchgate.netresearchgate.net Its position can be sensitive to the electronic environment, making it a useful diagnostic peak. acs.org

Boronic Acid Group (-B(OH)₂): This group has several characteristic vibrations. A strong and broad O-H stretching band appears around 3200-3600 cm⁻¹. The B-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ region. researchgate.net The B-C stretch can be found between 1000 and 1090 cm⁻¹. researchgate.netnih.gov

Ethenyl Group (-CH=CH₂): The C=C double bond stretch gives a band around 1620-1680 cm⁻¹. The =C-H stretching vibrations are typically found just above 3000 cm⁻¹. Out-of-plane =C-H bending vibrations (wags) are also characteristic and appear in the 800-1000 cm⁻¹ range.

While FTIR is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like O-H and C≡N), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds like C=C). covalentmetrology.com Therefore, using both techniques provides a more complete vibrational profile of the molecule. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for (1-Cyanoethenyl)boronic Acid

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Boronic Acid | O-H stretch | FTIR | 3200 - 3600 (broad) |

| Ethenyl | =C-H stretch | FTIR/Raman | 3010 - 3095 |

| Cyano | C≡N stretch | FTIR/Raman | 2200 - 2260 (sharp) |

| Ethenyl | C=C stretch | Raman | 1620 - 1680 |

| Boronic Acid | B-O stretch | FTIR | 1310 - 1380 |

| Boronic Acid | B-C stretch | FTIR | 1000 - 1090 |

Data compiled from references researchgate.netresearchgate.netnih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The analysis of boronic acids by MS can be complicated by their tendency to dehydrate and form cyclic boroxine (B1236090) trimers, which can make data interpretation difficult. rsc.org

Derivatization for Enhanced Detection and Ionization Efficiency

To overcome the challenges of direct analysis and to improve sensitivity, boronic acids are often chemically modified, or derivatized, prior to MS analysis. acs.orgacs.org Derivatization can block the reactive hydroxyl groups, preventing boroxine formation and improving ionization efficiency, particularly in electrospray ionization (ESI) mass spectrometry. rsc.org

A common and effective strategy is the esterification of the boronic acid with a diol or similar chelating agent. For example, reacting the boronic acid with N-methyliminodiacetic acid (MIDA) forms a stable MIDA boronate ester. acs.org This derivatization serves multiple purposes:

It creates a more stable, less polar molecule that is less prone to dehydration. acs.org

It can introduce a readily ionizable group, such as a tertiary amine, which enhances the signal in positive-ion ESI-MS. nih.gov

It provides a consistent molecular form for reliable quantification in techniques like liquid chromatography-mass spectrometry (LC-MS). acs.org

Isotopic Analysis for Identification

A unique and powerful feature for identifying boron-containing compounds via mass spectrometry is the natural isotopic distribution of boron. Boron consists of two stable isotopes: ¹⁰B (with a natural abundance of approximately 19.9%) and ¹¹B (approximately 80.1%). researchgate.netborates.today

This isotopic composition results in a distinctive pattern in the mass spectrum for any ion containing a single boron atom. The spectrum will show two main peaks separated by one mass unit. The peak corresponding to the ion containing the more abundant ¹¹B isotope (the M peak) will be the base peak, while the peak for the ion containing ¹⁰B (the M-1 peak) will have an intensity of about 20-25% of the base peak (the theoretical ¹¹B/¹⁰B ratio is ~4.0). borates.todayllnl.gov This characteristic isotopic signature is a definitive indicator of the presence of boron in a molecule and is invaluable for confirming the identity of (1-Cyanoethenyl)boronic acid and its fragments or derivatives. borates.today

Table 4: List of Compounds

| Compound Name |

|---|

| (1-Cyanoethenyl)boronic acid |

X-ray Diffraction (XRD) for Crystalline Forms and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. rigaku.commdpi.com This method provides precise data on bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing. ebi.ac.uk While the specific crystal structure of (1-Cyanoethenyl)boronic acid has not been detailed in publicly available literature, analysis of closely related cyan-substituted boronic acids, such as 3-cyanophenylboronic acid, offers significant insight into the structural motifs and non-covalent interactions that are likely to govern its crystalline form.

Boronic acids are well-known for forming robust hydrogen-bonding networks. The boronic acid functional group, –B(OH)₂, typically engages in strong O—H⋯O hydrogen bonds, often leading to the formation of dimeric synthons where two molecules are paired. nih.gov These dimers can then be further linked into extended one-, two-, or three-dimensional supramolecular assemblies. wiley-vch.de

In cyan-substituted boronic acids, the cyano group introduces an additional hydrogen bond acceptor site—the nitrogen atom. This allows for the formation of O—H⋯N hydrogen bonds, which compete with and complement the O—H⋯O interactions. nih.gov In the crystal structure of 3-cyanophenylboronic acid, molecules are linked by both O—H⋯O and O—H⋯N hydrogen bonds, creating chains that propagate through the crystal lattice. nih.gov The conformation of the –B(OH)₂ group (e.g., syn–anti) and its dihedral angle relative to the plane of the molecule are critical factors that influence which hydrogen bonding patterns are realized. nih.govmdpi.com For 3-cyanophenylboronic acid, the mean plane of the boronic acid group is twisted by 21.28 (6)° relative to the cyanophenyl ring. nih.gov

Beyond hydrogen bonding, other interactions such as offset π–π stacking and B⋯π interactions can further stabilize the crystal structure, linking adjacent chains or layers into a three-dimensional network. nih.gov Hirshfeld surface analysis of 3-cyanophenylboronic acid quantifies the contributions of these various interactions, revealing that O⋯H, N⋯H, and H⋯H contacts are the most significant. nih.gov

Given these precedents, the crystal structure of (1-Cyanoethenyl)boronic acid is expected to be heavily influenced by a network of O—H⋯O and O—H⋯N hydrogen bonds, forming chains or sheets. The planarity of the cyanoethenyl group would also likely facilitate stacking interactions between molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6558 (3) |

| b (Å) | 11.7589 (5) |

| c (Å) | 9.1419 (4) |

| β (°) | 105.743 (2) |

| Volume (ų) | 688.42 (5) |

| Z | 4 |

| Key Hydrogen Bonds | O—H⋯O, O—H⋯N |

| B(OH)₂ Twist Angle (°) | 21.28 (6) |

X-ray Absorption Spectroscopy (NEXAFS) for Electronic Structure Analysis

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful, element-specific technique used to probe the unoccupied electronic states of a material. stanford.edudiamond.ac.uk The method involves exciting a core-level electron to an empty orbital by tuning the energy of incident X-rays across an element's absorption edge. uni-marburg.de The resulting absorption spectrum provides detailed information about the local bonding environment, hybridization, and oxidation state of the absorbing atom. nih.gov

For (1-Cyanoethenyl)boronic acid, NEXAFS analysis at the Boron (B), Carbon (C), and Nitrogen (N) K-edges would provide a comprehensive picture of its electronic structure.

Boron K-edge: The boron atom in a boronic acid is sp²-hybridized and trigonal planar, possessing a vacant p-orbital (p_z) perpendicular to the molecular plane. wiley-vch.de B K-edge NEXAFS spectra of trigonal boron compounds are characterized by a sharp, intense peak at the absorption edge, typically around 194 eV. aip.orgresearchgate.net This feature is unequivocally assigned to the dipole-allowed transition of a B 1s electron into the empty B 2p_z π* orbital. aip.orgritsumei.ac.jp The presence and sharpness of this peak serve as a definitive signature of the sp² hybridization state of the boron atom. At higher energies, broader absorption features corresponding to transitions into unoccupied σ* orbitals (e.g., B–C and B–O σ*) are expected, typically appearing around 197–204 eV. aip.orgresearchgate.net

Carbon and Nitrogen K-edges: The C K-edge and N K-edge spectra would provide information on the unoccupied π* orbitals associated with the unsaturated ethenyl (C=C) and cyano (C≡N) functionalities. The C K-edge spectrum would be expected to show distinct resonances for the 1s → π(C=C) and 1s → π(C≡N) transitions. Similarly, the N K-edge spectrum would be characterized by a strong 1s → π*(C≡N) transition. The precise energy and intensity of these transitions are sensitive to the local chemical environment and can be used to identify and characterize the specific functional groups within the molecule. mit.edursc.org

While experimental NEXAFS spectra for (1-Cyanoethenyl)boronic acid are not available, the expected transitions can be predicted based on established spectroscopic principles for organoboron compounds and unsaturated organic molecules.

| Absorption Edge | Core Orbital | Transition | Unoccupied Orbital Probed | Approximate Energy Range (eV) |

|---|---|---|---|---|

| Boron K-edge | B 1s | 1s → π | Vacant B 2p_z | ~194 |

| Boron K-edge | B 1s | 1s → σ | B–O, B–C σ | >197 |

| Carbon K-edge | C 1s | 1s → π | C=C π, C≡N π | 284–288 |

| Nitrogen K-edge | N 1s | 1s → π | C≡N π | ~401 |

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Methodologies

A primary focus of future research will be the development of novel stereoselective reactions utilizing (1-Cyanoethenyl)boronic acid. While boronic acids are extensively used in cross-coupling reactions, achieving high levels of stereoselectivity in reactions involving vinyl boronic acids remains a challenge. researchgate.net Research is moving towards designing new chiral ligands and catalyst systems that can control the facial selectivity of reactions.

Emerging strategies are expected to include:

Asymmetric Hydrogenation: Developing catalytic systems for the enantioselective hydrogenation of the carbon-carbon double bond to produce chiral α-cyano boronic esters.

Chiral Conjugate Additions: Exploring the use of chiral catalysts to promote the enantioselective addition of nucleophiles to the β-position of (1-Cyanoethenyl)boronic acid derivatives.

Nickel-Catalyzed Couplings: Expanding on recent successes with nickel catalysis, new methods are being developed for the regio- and stereoselective cross-coupling of allenoates with arylboronic acids, a methodology that could be adapted for vinylboronic acids like (1-cyanoethenyl)boronic acid to create complex chiral molecules. researchgate.net

These methodologies will provide access to a wider range of enantiomerically enriched building blocks, which are crucial for the synthesis of bioactive molecules and pharmaceuticals.

Integration into Flow Chemistry for Scalable Synthesis

The transition from batch processing to continuous flow chemistry represents a significant opportunity for the synthesis and application of (1-Cyanoethenyl)boronic acid. umontreal.ca Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. organic-chemistry.orgnih.gov For the synthesis of boronic acids, which can involve hazardous organolithium intermediates, flow chemistry provides a safer and more efficient alternative to traditional batch methods. organic-chemistry.orgnih.gov

Key areas of development include:

Continuous Synthesis: Designing integrated flow systems for the multi-step synthesis of (1-Cyanoethenyl)boronic acid and its derivatives, minimizing manual handling and purification steps. umontreal.ca

High-Throughput Screening: Utilizing flow reactors for the rapid optimization of reaction conditions for reactions involving (1-Cyanoethenyl)boronic acid, accelerating the discovery of new transformations. organic-chemistry.org

Photochemistry in Flow: Combining flow technology with photoredox catalysis to enable novel radical-based transformations of (1-Cyanoethenyl)boronic acid that are difficult to achieve under batch conditions. thieme-connect.de This approach allows for precise control over irradiation time, improving product selectivity and preventing over-irradiation. thieme-connect.de

The integration of flow chemistry is expected to make the synthesis of (1-Cyanoethenyl)boronic acid and its derivatives more efficient, cost-effective, and suitable for large-scale industrial production. organic-chemistry.orgnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires redevelopment | Straightforward by numbering-up or sizing-up reactors thieme-connect.de |

| Safety | Higher risk with hazardous reagents | Enhanced safety, better containment organic-chemistry.org |

| Heat Transfer | Often inefficient, hotspots can occur | Superior heat transfer, precise temperature control organic-chemistry.org |

| Mixing | Can be inefficient, leading to side reactions | Efficient and rapid mixing organic-chemistry.org |

| Reaction Time | Typically longer | Significantly shorter, can be seconds organic-chemistry.orgnih.gov |

| Process Control | Limited | Precise control over parameters (temp, pressure, time) umontreal.ca |

Exploration of New Catalytic Cycles Involving Boron Species

While the Suzuki-Miyaura coupling is the most prominent catalytic cycle involving boronic acids, research is actively exploring new catalytic roles for boron species. nih.govnih.gov Boronic acids can act as catalysts themselves, activating functional groups under mild conditions. rsc.orgnih.gov

Future research will likely investigate:

Boronic Acid Catalysis (BAC): Utilizing (1-Cyanoethenyl)boronic acid or its derivatives as catalysts for reactions such as dehydrative amidations, esterifications, and Friedel-Crafts-type reactions. rsc.orgnih.gov The Lewis acidity of the boron center can be exploited to activate carboxylic acids and alcohols. rsc.org

Novel Cross-Coupling Pathways: Investigating new transmetalation partners and catalytic systems to expand the scope of reactions beyond traditional palladium-catalyzed couplings. This includes exploring the direct transmetalation of boronic esters without prior hydrolysis. nih.gov

Dual Catalytic Systems: Designing reactions where a boron species acts in concert with a transition metal or organocatalyst to achieve novel transformations. For instance, a boronic acid could act as a template to organize substrates for a subsequent catalytic reaction. nih.gov

The exploration of these new catalytic cycles will unlock unprecedented transformations and further establish boronic acids as versatile tools in catalysis.

Advanced Computational Design and Prediction of Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules. biorxiv.org For (1-Cyanoethenyl)boronic acid, computational studies can provide deep insights into reaction mechanisms, catalyst behavior, and the origins of selectivity.

Emerging applications in this area include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways for reactions involving (1-Cyanoethenyl)boronic acid. nih.govbiorxiv.org This can help explain observed reactivity and guide the design of more efficient reactions.

Catalyst Design: Computationally screening libraries of chiral ligands and catalysts to identify promising candidates for novel stereoselective transformations. biorxiv.org

Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of different substituted (1-Cyanoethenyl)boronic acid derivatives in various reactions. biorxiv.org

Understanding Interactions: Modeling the non-covalent interactions between boronic acids and substrates or biological targets, which is crucial for designing sensors and inhibitors. researchgate.net

Advanced computational tools will accelerate the pace of discovery by allowing researchers to design experiments more rationally and to gain a more profound understanding of the fundamental principles governing the reactivity of (1-Cyanoethenyl)boronic acid.

Table 2: Applications of Computational Methods in Boronic Acid Research

| Computational Method | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculating binding energies, modeling transition states biorxiv.org | Elucidating reaction mechanisms, predicting ligand-protein interactions. biorxiv.org |

| QSAR Analysis | Developing predictive models based on structure | Assessing the accuracy of pharmacophore models, predicting biological activity. biorxiv.org |

| Molecular Docking | Simulating the binding of a ligand to a receptor | Identifying potential binding modes and crucial interactions for drug design. biorxiv.org |

| Kinetic Investigations | Simulating reaction rates and profiles | Clarifying the role of intermediates and the factors influencing transmetalation rates. nih.gov |

Expanding Scope in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.gov Boronic acids have emerged as valuable components in MCRs due to their stability, low toxicity, and versatile reactivity. nih.govnih.govresearchgate.net

Future directions for incorporating (1-Cyanoethenyl)boronic acid into MCRs include:

Passerini-type and Ugi-type Reactions: Developing novel MCRs where (1-Cyanoethenyl)boronic acid acts as the nucleophilic component, analogous to the Petasis borono-Mannich reaction. nih.gov This could lead to the rapid synthesis of complex α-hydroxyketones and peptidomimetics. nih.govmdpi.com

Diversity-Oriented Synthesis: Using (1-Cyanoethenyl)boronic acid in MCRs to generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery. nih.govmdpi.com

Tandem Reactions: Designing one-pot sequences where an initial MCR involving (1-Cyanoethenyl)boronic acid is followed by a subsequent transformation, such as a Suzuki coupling, to further increase molecular complexity. nih.gov

The expansion of MCRs featuring (1-Cyanoethenyl)boronic acid will provide powerful and atom-economical tools for the construction of complex molecular architectures from simple and readily available starting materials. nih.govresearchgate.net

Q & A

Q. What are the key challenges in synthesizing and purifying (1-cyanoethenyl)boronic acid, and how can they be methodologically addressed?

Boronic acids are often synthesized via intermediates such as boronic esters due to purification difficulties. For (1-cyanoethenyl)boronic acid, challenges include stabilizing the reactive cyanoethenyl group and avoiding protodeboronation. Methodologies involve using protective groups (e.g., pinacol esters) to enhance stability during synthesis and employing chromatography-free purification techniques, such as crystallization under inert atmospheres . Monitoring reaction progress via NMR can help track boronic acid formation and degradation .

Q. How can thermodynamic binding constants between (1-cyanoethenyl)boronic acid and diol-containing biomolecules be experimentally determined?

Isothermal titration calorimetry (ITC) or fluorescence titration are standard methods. For example, ITC measures heat exchange during binding, providing direct and values. Fluorescence-based assays exploit changes in quantum yield upon diol binding, as demonstrated in studies with arylboronic acids and sugars . Buffer conditions (pH, ionic strength) must be optimized to mimic physiological environments, as boronic acid-diol binding is pH-sensitive .

Q. What analytical techniques are suitable for characterizing (1-cyanoethenyl)boronic acid and its derivatives?

- MALDI-TOF MS : Requires derivatization with diols (e.g., mannitol) to prevent boroxine formation, enabling accurate mass analysis of boronic acid-containing peptides .

- LC-MS/MS : Effective for detecting trace impurities (e.g., genotoxic boronic acids) in drug substances. A triple quadrupole system in MRM mode enhances sensitivity, with validation per ICH guidelines .

- NMR : and NMR (if fluorinated analogs exist) provide structural insights and purity assessment .

Advanced Research Questions

Q. How can the kinetics of (1-cyanoethenyl)boronic acid-diol interactions be studied to inform real-time sensing applications?

Stopped-flow fluorescence spectroscopy allows millisecond-resolution measurement of binding kinetics. For example, kon values for arylboronic acids with fructose (~10 Ms) exceed those with glucose, correlating with thermodynamic affinity . This method is critical for designing glucose sensors requiring rapid equilibrium .

Q. What structural modifications enhance the anticancer activity of (1-cyanoethenyl)boronic acid derivatives?

Introducing heterocyclic moieties (e.g., arylidene groups) via one-step Suzuki-Miyaura coupling can improve cellular uptake and target affinity. Structure-activity relationship (SAR) studies on glioblastoma cells suggest that electron-withdrawing groups (e.g., cyano) stabilize the boronic acid and enhance proteasome inhibition, analogous to bortezomib . Computational docking with proteasome active sites (e.g., 20S subunit) guides rational design .

Q. How can non-specific interactions be minimized when studying (1-cyanoethenyl)boronic acid-glycoprotein binding?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Strategies include:

Q. Can (1-cyanoethenyl)boronic acid be integrated into photo-switchable systems for dynamic covalent chemistry?

Yes. Azobenzene-boronic acid conjugates enable light-controlled diol binding. Irradiation with red light (≥600 nm) induces E→Z isomerization, enhancing binding affinity by 20-fold via steric and electronic modulation. This is applicable in adaptive hydrogels for drug delivery .

Q. How does the thermal stability of (1-cyanoethenyl)boronic acid influence its potential as a flame retardant?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition pathways. Aromatic boronic acids with electron-withdrawing groups (e.g., cyano) exhibit higher char yields (>40%) at 700°C, suggesting condensed-phase flame retardancy. Correlating TGA data with cone calorimetry quantifies heat release reduction .

Q. What methodologies enable the incorporation of (1-cyanoethenyl)boronic acid into DNA for glycan-targeted therapies?

Enzymatic polymerization using boronic acid-labeled nucleotides (e.g., B-TTP) via Huisgen cycloaddition. DNA polymerase recognizes these analogs, enabling PCR amplification. Applications include aptamer development for glycoprotein detection .

Q. How can computational approaches optimize (1-cyanoethenyl)boronic acid for specific targets?

QSAR models using Mordred descriptors (e.g., topological polar surface area, logP) predict binding affinity. Machine learning (k-means clustering) on a boronic acid library (>5,000 compounds) identifies structural motifs for diverse diol recognition. Molecular dynamics simulations validate binding modes in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。